rac trans-Lafutidine

説明

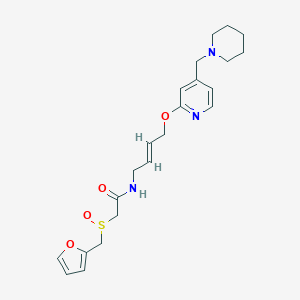

rac trans-Lafutidine: is a chemical compound with the molecular formula C22H29N3O4S and a molecular weight of 431.55 g/mol . It is a second-generation histamine H2 receptor antagonist used primarily in the treatment of gastrointestinal disorders such as peptic ulcers and gastroesophageal reflux disease .

準備方法

Synthetic Routes and Reaction Conditions: rac trans-Lafutidine can be synthesized through a multi-step process involving the reaction of various intermediates. One common method involves the reaction of 2-furanylmethylsulfinyl chloride with N-(2E)-4-(4-(1-piperidinylmethyl)-2-pyridinyl)oxy-2-buten-1-amine under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .

化学反応の分析

Key Synthetic Steps

Critical Notes :

-

The trans configuration of the butenyl group is established during the condensation step, influenced by steric and electronic factors.

-

Oxidation with mCPBA ensures stereoselective formation of the sulfinyl group, though the racemic mixture (rac) results from non-enantioselective conditions .

Stability and Degradation Pathways

rac trans-Lafutidine demonstrates stability under standard storage conditions but undergoes degradation under extreme pH or oxidative environments:

Degradation Pathways

Experimental Findings :

-

Under 1M HCl (60°C, 24h), 30% degradation occurs, yielding the thioether analog .

-

Exposure to 0.1M NaOH (room temperature, 6h) cleaves the amide bond, generating 4-(piperidinomethyl)pyridinol .

Metabolic Transformations

While primarily pharmacological, this compound undergoes hepatic metabolism mediated by cytochrome P450 enzymes (CYP2C19 and CYP3A4) . Key metabolic reactions include:

Comparative Reactivity of Structural Motifs

| Functional Group | Reactivity Profile | Impact on Stability |

|---|---|---|

| Sulfinyl group (-SO-) | Prone to reduction (acidic) and oxidation (CYP) | Defines pharmacological activity |

| Trans-butene linker | Resists isomerization under physiological conditions | Maintains structural integrity |

| Piperidinomethyl group | Stable to hydrolysis, enhances solubility | Improves bioavailability |

科学的研究の応用

Clinical Applications

Rac trans-Lafutidine is primarily used for:

- Gastric Ulcers : Clinical studies indicate its efficacy in healing gastric ulcers by reducing acid secretion and enhancing mucosal protection .

- Gastroesophageal Reflux Disease (GERD) : Its ability to lower gastric acidity makes it beneficial in managing GERD symptoms .

- Chemotherapy-Induced Mucositis : Research has shown that Lafutidine can mitigate intestinal mucositis induced by chemotherapeutic agents like 5-fluorouracil, suggesting its protective role in gastrointestinal integrity during cancer treatment .

Comparative Analysis with Other Compounds

The following table compares this compound with other common H2 receptor antagonists:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Ranitidine | H2 receptor antagonist | Older generation; associated with more side effects |

| Famotidine | H2 receptor antagonist | More potent than ranitidine |

| Nizatidine | H2 receptor antagonist | Shorter half-life than Lafutidine |

| This compound | H2 receptor antagonist + gastroprotective | Enhanced mucosal protection and healing properties |

Case Studies and Research Findings

- Gastric Mucosal Blood Flow : A study demonstrated that lafutidine enhances gastric mucosal blood flow (GMBF) and duodenal bicarbonate secretion (DAS) in response to acid stimulation. This effect was preserved even when other pathways were inhibited, indicating lafutidine's unique role in gastrointestinal protection .

- Chemotherapy-Induced Intestinal Damage : In animal models, this compound significantly reduced the severity of diarrhea during 5-fluorouracil treatment. The protective effects were dose-dependent, highlighting its potential as a supportive therapy during chemotherapy .

- Calcium Signaling Pathways : Research indicates that lafutidine influences intracellular calcium levels in various cell types, suggesting a role in modulating neuronal signaling pathways that contribute to its gastroprotective effects .

作用機序

rac trans-Lafutidine acts by inhibiting histamine H2 receptors, thereby reducing gastric acid secretion. It also activates calcitonin gene-related peptide, which stimulates nitric oxide production and regulates gastric mucosal blood flow. Additionally, it increases somatostatin levels, leading to further reduction in gastric acid secretion. The compound also promotes mucin production and inhibits neutrophil activation, preventing inflammation-related injury .

類似化合物との比較

- Cimetidine

- Ranitidine

- Famotidine

- Nizatidine

Comparison: rac trans-Lafutidine is unique due to its multimodal mechanism of action, which includes not only H2 receptor antagonism but also gastroprotective effects through the activation of calcitonin gene-related peptide and increased mucin production. This makes it potentially more effective in treating gastrointestinal disorders compared to other H2 receptor antagonists .

生物活性

Rac trans-Lafutidine is a histamine H2-receptor antagonist with notable biological activities, particularly in the gastrointestinal system. This article provides an in-depth overview of its mechanisms, effects, and relevant research findings.

Overview of this compound

This compound (CAS Number: 206449-94-7) is primarily used for its antisecretory properties in treating gastric acid-related disorders. It not only inhibits gastric acid secretion but also exhibits cytoprotective effects on the gastric mucosa. Its unique mechanism of action includes modulation of various receptors and pathways that contribute to its therapeutic effects.

Lafutidine operates through several key mechanisms:

- Histamine H2-Receptor Antagonism : By blocking H2 receptors, Lafutidine reduces gastric acid secretion. This is achieved by inhibiting the stimulation of cyclic AMP (cAMP), leading to decreased acid production in parietal cells .

- Cytoprotection : Lafutidine promotes collagen synthesis in the gastric mucosa, enhancing its protective barrier against acid damage. This effect is crucial for healing and maintaining mucosal integrity .

- Inflammation Modulation : The compound modulates calcitonin gene-related peptide (CGRP) and vanilloid receptors, which play roles in inflammation and pain perception. Increased CGRP levels can lead to reduced vagal tone, further contributing to acid suppression .

- Mucin Biosynthesis Stimulation : Lafutidine enhances mucin production, aiding in the restitution of damaged mucosal surfaces .

Biological Activity Data

The following table summarizes key biological activities of this compound:

| Activity | Description |

|---|---|

| Acid Secretion Inhibition | Reduces gastric acid secretion via H2 receptor blockade. |

| Collagen Synthesis Induction | Promotes collagen production, aiding mucosal repair. |

| Cytoprotective Effects | Protects gastric mucosa from damage due to acid exposure. |

| Anti-inflammatory Effects | Modulates inflammatory pathways via CGRP and vanilloid receptor interaction. |

| Mucin Production | Stimulates mucin biosynthesis, enhancing mucosal defense mechanisms. |

Case Studies and Research Findings

-

Efficacy Against Gastric Ulcers :

A study demonstrated that Lafutidine significantly reduced ulcer formation in animal models by promoting mucosal healing and decreasing acid secretion . The results indicated a marked improvement in the histological appearance of gastric tissues treated with Lafutidine compared to controls. -

Impact on Helicobacter pylori Eradication :

Research explored the influence of pre-treatment with Lafutidine on the efficacy of Helicobacter pylori eradication therapies. The findings suggested that Lafutidine could enhance the effectiveness of standard therapies by improving mucosal conditions and reducing inflammation . -

Safety Profile :

Clinical trials have indicated that Lafutidine has a favorable safety profile with minimal side effects compared to traditional proton pump inhibitors (PPIs). Long-term use did not show significant adverse effects on renal or hepatic function, making it a viable option for chronic management of acid-related disorders .

特性

IUPAC Name |

2-(furan-2-ylmethylsulfinyl)-N-[(E)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O4S/c26-21(18-30(27)17-20-7-6-14-28-20)23-9-2-5-13-29-22-15-19(8-10-24-22)16-25-11-3-1-4-12-25/h2,5-8,10,14-15H,1,3-4,9,11-13,16-18H2,(H,23,26)/b5-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMZQAVXSMUKBPD-GORDUTHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCNC(=O)CS(=O)CC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)CC2=CC(=NC=C2)OC/C=C/CNC(=O)CS(=O)CC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301110782 | |

| Record name | 2-[(2-Furanylmethyl)sulfinyl]-N-[(2E)-4-[[4-(1-piperidinylmethyl)-2-pyridinyl]oxy]-2-buten-1-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301110782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206449-94-7, 118288-08-7 | |

| Record name | 2-[(2-Furanylmethyl)sulfinyl]-N-[(2E)-4-[[4-(1-piperidinylmethyl)-2-pyridinyl]oxy]-2-buten-1-yl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206449-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(2-Furanylmethyl)sulfinyl]-N-[(2E)-4-[[4-(1-piperidinylmethyl)-2-pyridinyl]oxy]-2-buten-1-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301110782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamide, 2-[(2-furanylmethyl)sulfinyl]-N-[(2Z)-4-[[4-(1-piperidinylmethyl)-2-pyridinyl]oxy]-2-buten-1-yl]-, (+) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。